REACTION_SMILES
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[CH3:16][N:17]([CH3:18])[CH:19]=[O:20].[Cl:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][cH:8][cH:9][c:10]1[C:11]([CH3:12])([CH3:13])[C:14]#[N:15].[Cl:21][C:22]([C:23]([Cl:24])=[O:25])=[O:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[Cl:1][c:2]1[c:3]([C:4](=[O:5])[Cl:21])[cH:7][cH:8][cH:9][c:10]1[C:11]([CH3:12])([CH3:13])[C:14]#[N:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)c1cccc(C(=O)O)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)(C#N)c1cccc(C(=O)Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |